![molecular formula C23H20N4O B187497 (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone CAS No. 5673-17-6](/img/structure/B187497.png)
(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone, also known as DPPM, is a synthetic compound that has been widely studied for its potential use in medicinal chemistry. DPPM has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Mécanisme D'action
The mechanism of action of (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways. (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone has also been found to inhibit the PI3K/Akt pathway, which is involved in the regulation of cell growth and survival. Furthermore, (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone has been shown to inhibit the JAK/STAT pathway, which is involved in the regulation of immune responses.
Effets Biochimiques Et Physiologiques
(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone has been found to inhibit viral replication and reduce viral load in infected cells.
Avantages Et Limitations Des Expériences En Laboratoire
(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone is also stable and can be stored for extended periods without degradation. However, (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents for experimentation. Additionally, (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone has low bioavailability and may require the use of drug delivery systems to improve its efficacy.
Orientations Futures
There are several future directions for the study of (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone. One potential direction is the development of (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone analogs with improved efficacy and bioavailability. Another direction is the investigation of the synergistic effects of (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone with other anti-inflammatory, anti-cancer, and anti-viral agents. Furthermore, the potential use of (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases, should be explored. Finally, the development of drug delivery systems for (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone should be investigated to improve its clinical efficacy.
Méthodes De Synthèse
The synthesis of (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone involves the reaction of 5,7-diphenyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid with pyrrolidine and thionyl chloride. The resulting intermediate is then treated with N-methylmorpholine-N-oxide to obtain (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone. The yield of (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone can be improved by optimizing the reaction conditions, including the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone has been extensively studied for its potential use in medicinal chemistry. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone has also been found to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone has been shown to have anti-viral effects against influenza A virus and herpes simplex virus.
Propriétés
Numéro CAS |
5673-17-6 |
|---|---|
Nom du produit |
(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone |
Formule moléculaire |
C23H20N4O |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
(5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C23H20N4O/c28-23(26-13-7-8-14-26)20-16-22-24-19(17-9-3-1-4-10-17)15-21(27(22)25-20)18-11-5-2-6-12-18/h1-6,9-12,15-16H,7-8,13-14H2 |
Clé InChI |
AISGVQRKOVTTFF-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1CCN(C1)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide](/img/structure/B187414.png)
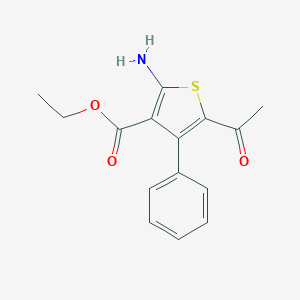
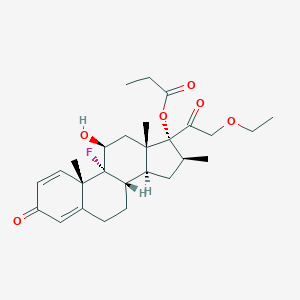
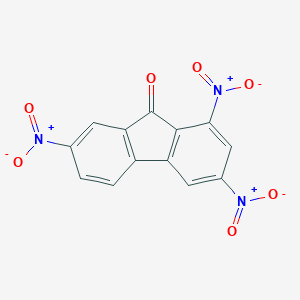
![2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one](/img/structure/B187421.png)
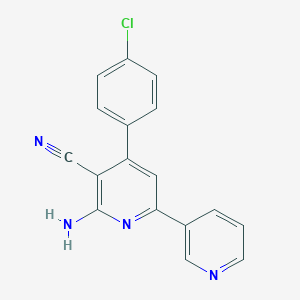
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B187425.png)
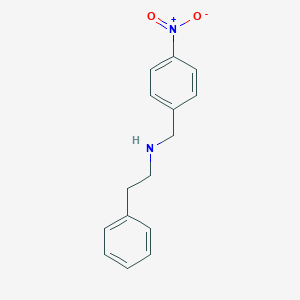
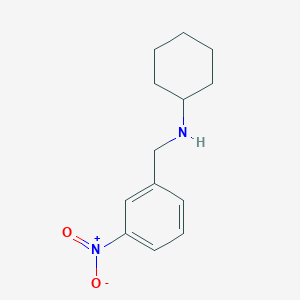
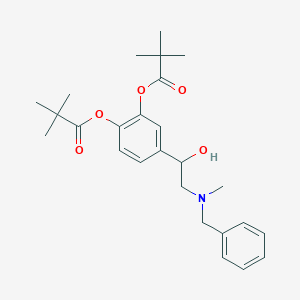
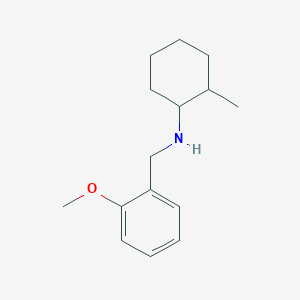
![N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine](/img/structure/B187434.png)
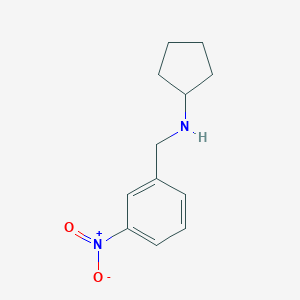
![2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine](/img/structure/B187438.png)